![molecular formula C22H22O10 B208393 Sissotrin CAS No. 5928-26-7](/img/structure/B208393.png)
Sissotrin
Overview
Description
Sissotrin is a flavonoid glycoside . It is found in various plant sources including Sophora japonica (Japanese pagoda tree) and Cicer arietinum (chickpea) .
Synthesis Analysis
The synthesis of Sissotrin involves enzymatic glycosylation . The final STY of the Sissotrin (Biochanin A 7-O-glucoside) measured was 0.26 g/L∙h∙g of the resin and the total turnover number (TTN) for UDP-glucose reached up to 8.2 .Molecular Structure Analysis
Sissotrin has a molecular formula of C22H22O10 . Its average mass is 446.404 Da and its monoisotopic mass is 446.121307 Da .Physical And Chemical Properties Analysis
Sissotrin has a density of 1.5±0.1 g/cm3, a boiling point of 754.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It has 10 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Biotechnological Products and Process Engineering
Sissotrin has been used in the field of biotechnological products and process engineering. A glucosylation cascade consisting of Leloir glycosyltransferase and sucrose synthase with an in situ regeneration system of expensive and low available nucleotide sugars is a game-changing strategy for enzyme-based production of glycoconjugates of relevant natural products . The semi-preparative glucosylation of poorly soluble isoflavone Biochanin A resulted in the production of 73 mg Sissotrin (Biochanin A 7-O-glucoside) .
Medicinal Plants and Phytochemicals
In recent years, there has been a growing interest in the use of medicinal plants and phytochemicals as potential treatments for acne vulgaris . This condition, characterized by chronic inflammation, predominantly affects adolescents and young adults . By harnessing the therapeutic properties of medicinal plants and phytochemicals, it may be possible to address acne vulgaris while minimizing the reliance on strong drugs .
Antimicrobial Properties
Sissotrin has been studied for its antimicrobial properties. In one study, a clear synergistic antimicrobial effect was detected between ZnO and the biosurfactant extract in the absence of salicylic acid .
Antioxidant Properties
Sissotrin has also been studied for its antioxidant properties. The primary aim of this study was to assess the antimicrobial, antioxidant, and anti-inflammatory properties of plants and their phytochemical constituents in the management of mild acne vulgaris .
Anti-inflammatory Properties
Sissotrin has been studied for its anti-inflammatory properties. The primary aim of this study was to assess the antimicrobial, antioxidant, and anti-inflammatory properties of plants and their phytochemical constituents in the management of mild acne vulgaris .
Natural Products and Alternative Medicine
Sissotrin is also being studied in the field of natural products and alternative medicine. The findings of this review suggest that medicinal plants and their phytochemical components hold promise as treatments for mild acne vulgaris . However, it is crucial to note that further research employing high-quality evidence and standardized methodologies is essential to substantiate their efficacy and safety profiles .
Future Directions
Sissotrin has been detected in chickpeas (Cicer arietinum), which could make it a potential biomarker for the consumption of these foods . Furthermore, a number of compounds were identified for the first time in the extract of A. malaccensis leaf, including sissotrin . This suggests that there is still much to explore about this compound and its potential applications.
Mechanism of Action
Target of Action
Sissotrin, also known as Biochanin A 7-glucoside, is a potent antimicrobial and antioxidant compound . It is active against yeasts and both Gram-positive and Gram-negative bacteria . The primary targets of Sissotrin are these microbial cells, where it exerts its antimicrobial effects.
Mode of Action
It is known that sissotrin interacts with its microbial targets, leading to their inhibition . This interaction and the resulting changes contribute to its antimicrobial activity.
Pharmacokinetics
It is known that sissotrin is a derivative of genistein , which suggests that it may share similar pharmacokinetic properties. These properties can impact the bioavailability of Sissotrin, influencing its effectiveness as an antimicrobial and antioxidant agent.
Result of Action
The molecular and cellular effects of Sissotrin’s action primarily involve the inhibition of microbial growth and the neutralization of free radicals . These effects contribute to its antimicrobial and antioxidant activities, respectively.
properties
IUPAC Name |
5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEUICHQZGNOHD-RECXWPGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sissotrin | |
CAS RN |
5928-26-7 | |
Record name | Sissotrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5928-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sissotrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SISSOTRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2SK16U1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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